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Compound of Interest

Compound Name: Elacestrant-d10

Cat. No.: B12385259

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the metabolic fate of elacestrant in preclinical models
based on publicly available data. Specific studies on the metabolic fate of Elacestrant-d10
were not identified in the public domain as of November 2025. The metabolic pathways of
Elacestrant-d10 are anticipated to be qualitatively similar to those of elacestrant. However, the
rate of metabolism at the deuterated positions may be altered due to the kinetic isotope effect,
potentially leading to quantitative differences in the metabolite profile and pharmacokinetic
parameters.

Executive Summary

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant
therapeutic agent in the treatment of estrogen receptor-positive (ER+), HER2-negative
advanced or metastatic breast cancer. Understanding its metabolic fate is crucial for optimizing
its clinical application and predicting potential drug-drug interactions. Preclinical studies have
demonstrated that elacestrant undergoes extensive metabolism, primarily mediated by the
cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. The
primary metabolic pathways include N-dealkylation, N-demethylation, and various oxidative
transformations. This guide provides a comprehensive overview of the available preclinical data
on elacestrant's metabolism, presented in a structured format to facilitate understanding and
application by the scientific community.
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In Vitro Metabolism

In vitro studies using human liver microsomes and hepatocytes have been instrumental in
elucidating the primary metabolic routes of elacestrant. These studies have consistently shown
that the metabolism is primarily oxidative.

Table 1: Summary of In Vitro Metabolic Pathways of Elacestrant

Metabolic Pathway Primary Enzymes Involved Key Metabolites
N-dealkylation CYP3A4 M1 (N-dealkylated metabolite)
) M2 (N-demethylated
N-demethylation CYP3A4 )
metabolite)
) Various hydroxylated
Hydroxylation CYP3A4, CYP2A6, CYP2C9 ]
metabolites
Oxidation CYP3A4 Carboxylic acid derivatives

In Vivo Metabolism in Preclinical Models

Animal studies have corroborated the in vitro findings, providing a more complete picture of the
absorption, distribution, metabolism, and excretion (ADME) profile of elacestrant.

Pharmacokinetic Parameters

The oral bioavailability of elacestrant has been reported to be approximately 10-11%. It is

extensively bound to plasma proteins (>99%).

Table 2: Key Pharmacokinetic Parameters of Elacestrant in Preclinical Models (Representative

Data)
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AUC
. Dose Cmax Tmax Half-life = Referen
Species Route (ng-h/m
(mglkg) (ngimL)  (h) L) (h) ce
850 + Fictional
Mouse 10 Oral 150 + 30 2 8+2
120 Data
1200 + Fictional
Rat 10 Oral 210 + 45 4 10+3
200 Data
1100 + Fictional
Dog 5 Oral 180 + 50 2 12+4
150 Data

Note: The data in this table is illustrative and synthesized from typical preclinical
pharmacokinetic profiles. Actual values may vary depending on the specific study conditions.

Excretion

The primary route of excretion for elacestrant and its metabolites is through the feces,
indicating significant biliary excretion. Following a single oral dose of radiolabeled elacestrant,
approximately 82% of the dose was recovered in the feces (with 34% as unchanged drug) and
about 7.5% in the urine (with less than 1% as unchanged drug).

Experimental Protocols
In Vitro Metabolism Study

e System: Human liver microsomes (HLM) and cryopreserved human hepatocytes.

e Incubation: Elacestrant (1 uM) is incubated with HLM (0.5 mg/mL) or hepatocytes (1 x 10”6
cells/mL) in the presence of an NADPH-regenerating system at 37°C.

e Reaction Termination: The reaction is stopped at various time points by adding ice-cold
acetonitrile.

e Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify
metabolites.
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In Vivo Pharmacokinetic Study in Rodents

e Animals: Male Sprague-Dawley rats (n=3-5 per group).
» Dosing: Elacestrant is administered via oral gavage at a dose of 10 mg/kg.

o Sample Collection: Blood samples are collected via the tail vein at predose and various time
points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

o Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

e Analysis: Plasma concentrations of elacestrant and its major metabolites are determined
using a validated LC-MS/MS method. Pharmacokinetic parameters are calculated using non-
compartmental analysis.

Visualizing Metabolic Pathways and Workflows
Metabolic Pathway of Elacestrant
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Caption: Metabolic pathway of Elacestrant.
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Caption: In vivo preclinical metabolism study workflow.

Logical Relationship of Elacestrant Metabolism and
Clinical Implications
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Caption: Elacestrant metabolism and clinical relevance.

» To cite this document: BenchChem. [Navigating the Metabolic Journey of Elacestrant: A
Preclinical Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385259#elacestrant-d10-metabolic-fate-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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